5-(1-Hydroxyéthylidène)-2,2-diméthyl-1,3-dioxane-4,6-dione

Vue d'ensemble

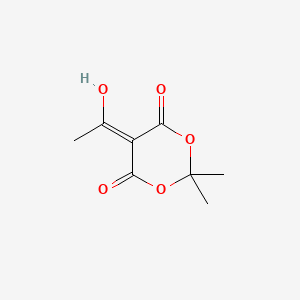

Description

5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound known for its unique structure and properties It is a derivative of dioxane, featuring a hydroxyethylidene group and two methyl groups

Applications De Recherche Scientifique

5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

Target of Action

The compound “5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is also known as Etidronic acid or HEDP . It primarily targets osteoclasts, the cells responsible for bone resorption . By inhibiting these cells, it helps to prevent the breakdown of bones .

Mode of Action

Etidronic acid acts by binding to hydroxyapatite in bone matrix, thereby preventing the dissolution of crystals . It also inhibits osteoclast-mediated bone resorption . Unlike other bisphosphonates, etidronic acid also prevents bone calcification .

Biochemical Pathways

Etidronic acid affects the biochemical pathway of bone resorption and formation . It reduces osteoclastic activity, which prevents bone resorption, and thus moves the bone resorption/formation equilibrium toward the formation side . This makes bone stronger in the long run .

Pharmacokinetics

Etidronic acid has a bioavailability of 3% . The elimination half-life of etidronic acid is between 1 to 6 hours .

Result of Action

The result of etidronic acid’s action is the strengthening of bone and the treatment of conditions like osteoporosis and Paget’s disease of bone . It can also prevent heterotopic ossification .

Action Environment

Environmental factors can influence the action, efficacy, and stability of etidronic acid. For instance, it is used as a retardant in concrete, scale and corrosion inhibition in circulating cool water systems, and as a detergent for metal and nonmetal . In the light woven industry, it is used as a detergent for metal and nonmetal . In dyeing industry, it is used as peroxide stabilizer and dye-fixing agent . It is also used as a chelating agent in non-cyanide electroplating .

Analyse Biochimique

Biochemical Properties

It is known that the compound, also referred to as Etidronic acid or HEDP, is a bisphosphonate . Bisphosphonates primarily reduce osteoclastic activity, which prevents bone resorption . This suggests that 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione may interact with enzymes, proteins, and other biomolecules involved in bone metabolism .

Cellular Effects

As a bisphosphonate, it is known to influence cell function by preventing bone resorption . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism related to bone cells .

Molecular Mechanism

As a bisphosphonate, it is known to reduce osteoclastic activity, which prevents bone resorption . This suggests that it may exert its effects at the molecular level through interactions with biomolecules involved in bone metabolism .

Metabolic Pathways

As a bisphosphonate, it is known to be involved in bone metabolism

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with an appropriate hydroxyethylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and optimized reaction conditions ensures efficient production. The process may also include purification steps such as crystallization or distillation to achieve the required product quality.

Analyse Des Réactions Chimiques

Types of Reactions

5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.

Substitution: The compound can undergo substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce ethyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Hydroxyethylidene-1,1-diphosphonic acid: Known for its use in water treatment and as a scale inhibitor.

Etidronic acid: Used in medicine to treat bone disorders and as a chelating agent in various applications.

Uniqueness

5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of a dioxane ring with a hydroxyethylidene group makes it versatile for various applications, distinguishing it from other similar compounds.

Activité Biologique

5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as acetyl Meldrum's acid, is a compound with significant potential in various biological applications. Its unique structural features contribute to its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is C8H10O5, with a molecular weight of 186.16 g/mol. The compound features a dioxane ring that is crucial for its biological interactions. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H10O5 |

| Molecular Weight | 186.16 g/mol |

| CAS Number | 85920-63-4 |

| Boiling Point | Not available |

| Purity | ≥97% |

Biological Activity

Antimicrobial Properties

Research has indicated that 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits notable antimicrobial activity. In studies conducted on various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated inhibitory effects. A study reported an effective concentration that significantly reduced bacterial growth in vitro .

Anti-inflammatory Effects

Additionally, the compound has been investigated for its anti-inflammatory properties. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines in macrophage cells stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

-

Study on Antimicrobial Efficacy

In a controlled experiment, 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione was tested against several pathogenic bacteria:- Bacteria Tested : MRSA, Escherichia coli (E. coli), and Pseudomonas aeruginosa.

- Method : Disk diffusion method.

- Results : The compound exhibited zones of inhibition ranging from 12 to 22 mm depending on the concentration used.

-

Inflammation Model Study

A study utilizing LPS-stimulated RAW 264.7 macrophages assessed the anti-inflammatory effects:- Concentration Range : 10 µM to 100 µM.

- Findings : At 50 µM concentration, there was a significant decrease (up to 40%) in TNF-alpha production compared to control groups.

The biological activity of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : It appears to modulate signaling pathways related to inflammation and immune response.

Propriétés

IUPAC Name |

5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIDJHLROTYVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)OC(OC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715884 | |

| Record name | 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85920-63-4 | |

| Record name | 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione in the synthesis of 2-alkyl-4-pyrones?

A1: 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a crucial intermediate in the synthesis of 2-alkyl-4-pyrones from Meldrum's acid []. While the paper doesn't delve into the specific reaction mechanism, the presence of this intermediate suggests a multi-step synthesis where Meldrum's acid is likely reacted to form 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which then undergoes further transformations to yield the final 2-alkyl-4-pyrone product.

Q2: Can you provide an example of a 2-alkyl-4-pyrone synthesized using this method?

A2: The paper specifically mentions the successful synthesis of 2-methyl-4H-pyran-4-one using this method []. This indicates the versatility of this synthetic route for generating various 2-alkyl-4-pyrones by modifying the starting materials or reaction conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.